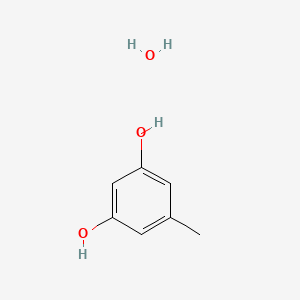

5-Methylresorcinol monohydrate

Description

Historical Context of Phenolic Compounds and 5-Methylbenzene-1,3-diol

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have a rich history in chemistry and commerce. nih.gov They are a diverse group of secondary metabolites found throughout the plant kingdom. nih.govresearchgate.net Historically, phenols were among the earliest organic compounds to be isolated and studied, with their applications ranging from antiseptics to the synthesis of dyes and polymers.

5-Methylbenzene-1,3-diol, a member of this extensive family, has its own unique historical narrative. It is also known by several synonyms, including orcinol (B57675), 5-methylresorcinol, and 3,5-dihydroxytoluene. matrix-fine-chemicals.comnih.gov Its discovery and subsequent study have been intertwined with the broader exploration of phenolic chemistry.

Natural Occurrence and Biosynthesis of 5-Methylbenzene-1,3-diol and Related Structures

5-Methylbenzene-1,3-diol is a naturally occurring dihydroxyphenol. It is found in many species of lichens, from which it can be extracted. The biosynthesis of phenolic compounds in plants is a complex process that primarily occurs through the shikimate and phenylpropanoid pathways. researchgate.net These pathways convert simple carbohydrate precursors into a wide array of aromatic compounds. The biosynthesis of 5-methylbenzene-1,3-diol and similar structures involves a series of enzymatic reactions that build the characteristic aromatic ring and add the hydroxyl and methyl functional groups.

The natural production of these compounds in plants is often a response to environmental stressors such as pathogen attack, UV radiation, and nutrient deficiency. researchgate.net This suggests a role for these molecules in plant defense mechanisms. nih.gov

Structural Relationship to Resorcinol (B1680541) and Other Dihydroxybenzenes

Structurally, 5-Methylbenzene-1,3-diol is an isomer of other methylbenzenediols and is closely related to resorcinol (benzene-1,3-diol). wikipedia.orgwikipedia.org The core of the molecule is a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 3. The key distinction from resorcinol is the additional methyl group at position 5 of the benzene ring. matrix-fine-chemicals.com

This seemingly minor structural modification has significant implications for the molecule's chemical properties and biological activity. The presence of the methyl group influences the electron density of the aromatic ring, which in turn affects the acidity of the hydroxyl groups and the molecule's reactivity in chemical transformations.

The family of dihydroxybenzenes includes three isomers: catechol (benzene-1,2-diol), resorcinol (benzene-1,3-diol), and hydroquinone (B1673460) (benzene-1,4-diol). Each of these has a corresponding set of methyl-substituted derivatives, including 5-Methylbenzene-1,3-diol. The relative positions of the hydroxyl groups on the benzene ring dictate the distinct chemical behavior of each isomer.

Academic Research Trajectories in 5-Methylbenzene-1,3-diol Hydrate (B1144303) Chemistry

Academic research into 5-Methylbenzene-1,3-diol hydrate has followed several distinct yet interconnected paths. A significant area of investigation has been its role as a starting material in organic synthesis. For instance, it is a commercially available precursor for the total synthesis of complex natural products like hyalodendriol C, a fungal metabolite. elsevierpure.com

Another major focus of research has been the exploration of its crystal structure and polymorphism. Studies have utilized techniques like high-throughput crystallography to investigate the various crystalline forms (polymorphs and pseudopolymorphs) and co-crystals of orcinol. nih.gov Understanding these different solid-state forms is crucial for applications in materials science and pharmaceuticals.

Furthermore, the chemical reactivity of 5-Methylbenzene-1,3-diol continues to be an active area of study. Its phenolic hydroxyl groups make it a candidate for various chemical modifications to create derivatives with tailored properties. Research has explored its use in creating larger, more complex molecules with potential applications in diverse fields.

The table below provides a summary of the key identifiers for 5-Methylbenzene-1,3-diol and its hydrate form.

| Identifier | 5-Methylbenzene-1,3-diol | 5-Methylbenzene-1,3-diol Hydrate |

| Preferred IUPAC Name | 5-methylbenzene-1,3-diol matrix-fine-chemicals.com | 5-methylbenzene-1,3-diol hydrate matrix-fine-chemicals.com |

| Synonyms | Orcinol, 5-Methylresorcinol matrix-fine-chemicals.com | Orcinol monohydrate, 5-Methylresorcinol monohydrate nih.gov |

| CAS Number | 504-15-4 matrix-fine-chemicals.com | 6153-39-5 nih.gov |

| Molecular Formula | C7H8O2 matrix-fine-chemicals.com | C7H10O3 nih.govmatrix-fine-chemicals.comchembk.comrasayanconnect.com |

| Molecular Weight | 124.139 g/mol matrix-fine-chemicals.com | 142.15 g/mol nih.govchembk.com |

The physical and chemical properties of 5-Methylbenzene-1,3-diol hydrate are also well-documented in scientific literature.

| Property | Value |

| Physical State | Solid apolloscientific.co.uk |

| Appearance | White rhomboid crystals that can redden on exposure to air chembk.com |

| Melting Point | 56-61 °C chembk.com |

| Boiling Point | 289-290 °C chembk.com |

| Solubility | Soluble in water, alcohol, and ether chembk.com |

| Density | 1.29 g/cm³ chembk.com |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

5-methylbenzene-1,3-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2.H2O/c1-5-2-6(8)4-7(9)3-5;/h2-4,8-9H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKPNAMTHBIMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210522 | |

| Record name | Resorcinol, 5-methyl-, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid that reddens on exposure to air; [Merck Index] Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Orcinol monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6153-39-5 | |

| Record name | Resorcinol, 5-methyl-, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol, 5-methyl-, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydroxy-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methylbenzene 1,3 Diol Hydrate

Classical and Contemporary Synthetic Routes to 5-Methylbenzene-1,3-diol

5-Methylbenzene-1,3-diol, commonly known as orcinol (B57675), is a naturally occurring dihydroxytoluene found in many species of lichens. wikipedia.org Its synthesis has been a subject of interest due to its various applications, including as a component in dyes and as a reagent in chemical tests. wikipedia.org Several synthetic routes have been developed over the years, ranging from classical methods to more contemporary approaches.

Synthesis from Dehydroacetic Acid

One of the earliest reported syntheses of orcinol involves the use of dehydroacetic acid. wikipedia.orgchemicalbook.com This process entails the ring-opening of the pyrone ring in dehydroacetic acid to form a triketone intermediate. wikipedia.orgchemicalbook.com This early experimental work was significant in establishing the foundational principles of polyketide condensation chemistry. wikipedia.orgchemicalbook.com

Production from Shale Oil

Orcinol can also be sourced from industrial processes. Notably, it is a significant water-soluble phenol (B47542) found in the shale oil derived from Kukersite oil shale. wikipedia.org Viru Keemia Grupp, an industrial group, has been involved in the extraction and industrial refinement of orcinol from this source. wikipedia.org

Condensation Reactions, e.g., with Acetone (B3395972) Dicarboxylic Ester

A more direct and noteworthy synthesis of orcinol involves the condensation of acetone dicarboxylic ester. wikipedia.org This reaction is typically facilitated by the presence of sodium, leading to the formation of the 5-methylbenzene-1,3-diol structure. wikipedia.org This method represents a significant pathway in the chemical synthesis of orcinol.

Functionalization and Derivatization Strategies for 5-Methylbenzene-1,3-diol Hydrate (B1144303)

The chemical reactivity of the hydroxyl groups on the orcinol ring allows for various functionalization and derivatization reactions, leading to a diverse range of derivatives with potential applications.

O-Methylation Reactions of Orcinol

The hydroxyl groups of orcinol can undergo O-methylation. wikipedia.org A common method for this transformation is the reaction with dimethyl sulfate. wikipedia.orgorgsyn.org This reaction can be controlled to produce either the monomethyl or dimethyl ether of orcinol. For instance, the preparation of orcinol monomethyl ether has been achieved with high purity and in excellent yield. orgsyn.org The methylation of phenolic compounds like orcinol is a crucial synthetic strategy in organic chemistry. researchgate.neteurekaselect.com The choice of methylating agent and reaction conditions can influence the degree of methylation. eurekaselect.com

Table 1: O-Methylation of Orcinol

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Orcinol monohydrate | Dimethyl sulfate, Potassium carbonate | Orcinol dimethyl ether | orgsyn.org |

This table is interactive. Click on the headers to sort the data.

Hydration of Geranylated Phenol Derivatives of Orcinol

Geranylated derivatives of orcinol can undergo hydration reactions, adding hydroxyl groups to the geranyl side chain. nih.govresearchgate.net This transformation can be achieved by treating the geranylated phenol with a solution of dioxane and water in the presence of a catalyst like p-toluenesulfonic acid polymer-bound. nih.gov The reaction can result in a mixture of mono-hydrated and di-hydrated products. nih.govresearchgate.net These hydrated geranylated phenols are a class of secondary metabolites that have been isolated from various marine organisms. nih.gov

Table 2: Hydration of Geranylated Orcinol Derivatives

| Reactant | Reagents | Product(s) | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

Condensation Reactions with Substituted Phenols and Monoterpenes

The electron-rich nature of the orcinol ring, a result of the activating hydroxyl groups, predisposes it to electrophilic substitution reactions, which are central to many condensation processes. youtube.com While specific literature detailing the direct condensation of orcinol with substituted phenols or monoterpenes is not extensively documented, the fundamental principles of phenol chemistry allow for a mechanistic understanding of such potential reactions.

Condensation with another phenolic compound would likely proceed under acidic catalysis, where one phenol is protonated and loses water to form an electrophilic species that attacks the activated ring of the second phenol. Similarly, monoterpenes, particularly those containing alcohol or alkene functionalities, can be activated by acid to generate carbocation intermediates that would readily undergo electrophilic aromatic substitution with a nucleophilic partner like orcinol. The reaction of phenols with primary alcohols, for instance, has been demonstrated using heterogeneous catalysts like Pd/C. rsc.org These types of reactions underscore the potential of orcinol to act as a nucleophile in condensations with a wide range of electrophiles to form more complex molecular architectures.

Synthesis of Chromene Derivatives from Orcinol

Chromenes, or benzopyrans, are a class of heterocyclic compounds found in many natural products and biologically active molecules. uobaghdad.edu.iqrsc.org 5-Methylbenzene-1,3-diol serves as a valuable precursor for the synthesis of substituted chromene derivatives, particularly coumarins (a class of benzopyranones). The most common method for this transformation is the Pechmann condensation. nih.gov

The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. researchgate.netmdpi.com For orcinol, this reaction with ethyl acetoacetate (B1235776) would proceed via an initial transesterification or Michael addition, followed by an intramolecular cyclization (electrophilic aromatic substitution) and subsequent dehydration to yield the coumarin (B35378) product. Due to the substitution pattern of orcinol, the expected product is 7-hydroxy-4,5-dimethylcoumarin. A variety of catalysts can be employed to facilitate this reaction, often with the goal of improving yield and employing more environmentally benign conditions. nih.govmdpi.com

The reaction between resorcinol (B1680541) (a close analog of orcinol) and ethyl acetoacetate has been extensively studied to optimize conditions for coumarin synthesis. These findings provide a strong basis for its application to orcinol.

Table 1: Catalysts and Conditions for Pechmann Condensation of Phenols with Ethyl Acetoacetate

| Phenol Reactant | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Resorcinol | Amberlyst-15 | Microwave, 100°C, 20 min, Solvent-free | 97% | nih.gov |

| Resorcinol | MoO₃/Al₂O₃ (16 wt%) | 150°C, Solvent-free | High | clockss.org |

| Resorcinol | Zirconia-based catalyst | 80°C | Good | nih.gov |

| Phenol | InCl₃ (3 mol%) | Ball mill, Room Temp, Solvent-free | 52-92% | mdpi.com |

| Resorcinol | (Bbpy)(HSO₄)₂ | Room Temp, Solvent-free | Good | researchgate.net |

Oligomerization and Polymerization Studies of Orcinol Monohydrate

The phenolic nature of orcinol allows it to undergo oligomerization and polymerization, primarily through oxidative coupling mechanisms. These processes can be initiated either chemically or enzymatically.

Chemical oxidative polymerization involves the use of strong oxidizing agents to generate phenoxy radicals from the monomer. nih.gov Reagents like sodium hypochlorite (B82951) (NaOCl), hydrogen peroxide (H₂O₂), or even atmospheric oxygen can serve this purpose. organic-chemistry.orgnih.gov The generated orcinol radicals can then couple via C-C or C-O-C linkages to form oligomers and polymers. Studies on related phenols like resorcinol have shown that enzymatic polymerization using laccase proceeds through the formation of quinone intermediates which then form covalent C-C bonds. nih.gov A similar mechanism is expected for orcinol. The polymerization of aniline (B41778) has been achieved using a combination of ammonium (B1175870) peroxydisulfate (B1198043) and sodium hypochlorite as the oxidizing system. nih.gov

Enzymatic polymerization offers a green alternative, using enzymes like laccase or tyrosinase in the presence of air (O₂) as the oxidant. nih.govnih.gov Laccase, in particular, is effective for polymerizing a range of phenolic compounds. nih.govmdpi.com The process involves the oxidation of the phenolic hydroxyl groups to form radicals, which subsequently polymerize. mdpi.com For resorcinol, this results in polyphenols with number-average molecular weights of 1,000 to 1,400 Da. nih.gov

Controlling the extent of polymerization to selectively produce oligomers requires careful optimization of reaction conditions. Key parameters include monomer concentration, oxidant-to-monomer ratio, temperature, and the catalyst system. nih.gov

Studies on the oxidative polymerization of aniline derivatives show that increasing the monomer concentration can significantly shorten the reaction's induction period and accelerate the process. nih.gov Conversely, decreasing the reaction temperature can slow it down, potentially allowing for better control over the molecular weight. nih.gov

Recent strategies have focused on altering the reaction environment to favor oligomerization over complete mineralization (breakdown to CO₂ and water). For instance, a Fenton-like reaction using a nanoconfinement strategy was shown to steer the carbon transfer route for phenol from ring-opening to a thermodynamically favored oligomerization pathway. This approach dramatically reduced the consumption of the oxidant (H₂O₂) by over 95%. nih.gov Similarly, optimizing thermal treatments by adjusting temperature and time has been used to control the concentration of phenolic compounds. researchgate.netcsic.es These principles are directly applicable to controlling the oligomerization of orcinol, allowing for the targeted synthesis of specific chain lengths.

Table 2: Parameters for Optimizing Phenolic Polymerization

| Parameter | Effect on Polymerization | Rationale/Example | Reference |

|---|---|---|---|

| Monomer Concentration | Higher concentration accelerates the reaction rate. | Increases collision frequency between monomer and oxidant. | nih.gov |

| Temperature | Lower temperature slows the reaction rate. | Reduces kinetic energy, allowing for more controlled growth. | nih.gov |

| Oxidant/Monomer Ratio | Stoichiometric control can limit chain length. | Prevents excessive oxidation and chain propagation. | nih.gov |

| Reaction Confinement | Nanoconfinement can favor oligomerization. | Alters reaction pathways from mineralization to oligomerization. | nih.gov |

| pH | Can influence oxidant reactivity and monomer stability. | The reactivity of NaOCl is highly pH-dependent. | organic-chemistry.org |

5-Methylbenzene-1,3-diol Hydrate as a Building Block in Organic Synthesis

A building block, or synthon, is a molecular fragment used to construct more complex molecules through defined chemical reactions. numberanalytics.comnumberanalytics.com 5-Methylbenzene-1,3-diol hydrate is a versatile building block owing to its defined structure and high reactivity. wikipedia.org

Its utility has been demonstrated in several synthetic applications:

Dye Synthesis : Orcinol is a key precursor in the production of the dye orcein, which is formed upon oxidation of an ammoniacal solution of orcinol. wikipedia.org

Heterocycle Synthesis : As detailed previously, it is used to construct coumarin and chromene skeletons, which are important pharmacophores. nih.govmdpi.com

Material Science : It serves as a monomer in the synthesis of low-density carbon aerogels through condensation with formaldehyde.

Supramolecular Chemistry : Orcinol can be used to synthesize ternary co-crystals with other organic molecules like 4,4′-bipyridine.

The varied reactivity of its phenolic hydroxyl groups and the activated aromatic ring allows orcinol to serve as a nucleophilic synthon in a wide array of organic transformations, solidifying its status as a valuable and fundamental building block in synthetic chemistry. youtube.com

Crystallographic and Supramolecular Studies of 5 Methylbenzene 1,3 Diol Hydrate and Its Derivatives

Crystal Structure Determination of 5-Methylbenzene-1,3-diol Hydrate (B1144303)

Hermann-Mauguin Space Group and Unit Cell Parameters

The crystal structure of 5-methylbenzene-1,3-diol hydrate has been determined to belong to the monoclinic crystal system. researchgate.netnih.gov The specific Hermann-Mauguin space group is P2₁/c. researchgate.netnih.govmdpi.com This space group indicates a primitive unit cell with a twofold screw axis and a glide plane perpendicular to the b-axis. The unit cell parameters for 5-methylbenzene-1,3-diol hydrate are summarized in the table below.

| Parameter | Value |

| a | 9.899 Å |

| b | 7.9510 Å |

| c | 9.1707 Å |

| α | 90° |

| β | 96.88° |

| γ | 90° |

| Data obtained from PubChem CID 3083941 researchgate.netnih.gov |

Z and Z' Analysis of the Hydrate Structure

In crystallography, Z represents the number of formula units per unit cell. For 5-methylbenzene-1,3-diol hydrate, Z is 4, meaning there are four molecules of orcinol (B57675) and four molecules of water in the unit cell. researchgate.netnih.gov

Z', the number of formula units in the asymmetric unit, is a key indicator of crystallographic complexity. For the monohydrate of orcinol, Z' is 1. researchgate.netnih.gov This signifies that the asymmetric unit contains one molecule of 5-methylbenzene-1,3-diol and one molecule of water. The entire crystal structure can then be generated by applying the symmetry operations of the P2₁/c space group to this asymmetric unit.

Polymorphism, Pseudopolymorphism, and Co-crystallization of Orcinol

Orcinol is a versatile molecule that exhibits a rich solid-state chemistry, including the formation of polymorphs, pseudopolymorphs (solvates), and co-crystals. acs.orgresearchgate.netresearchgate.net This diversity arises from the molecule's ability to form various hydrogen-bonding motifs, which can be influenced by factors such as the solvent used for crystallization and the presence of other molecules (co-formers). acs.orgresearchgate.net

Solvent-Induced Polymorph Selectivity in Crystallization

The choice of solvent can significantly influence which polymorphic form of a compound crystallizes. figshare.comresearchgate.netrsc.org This phenomenon, known as solvent-induced polymorph selectivity, is a critical aspect of controlling the solid-state form of a substance. In the case of orcinol, different solvents can favor the formation of either anhydrous polymorphs or the hydrate. researchgate.net For instance, crystallization from chloroform (B151607) has been reported to yield an anhydrous form (form I), while using nitromethane (B149229) as the solvent can produce a different anhydrous polymorph (form II). researchgate.net The formation of the monohydrate is favored under standard conditions, and the use of dry solvents is necessary to obtain the anhydrous forms. researchgate.net This selectivity is often governed by the kinetics of nucleation and the specific interactions between the solute and solvent molecules at the crystal-solution interface. researchgate.netnih.gov

Hydrogen Bonding Networks in Co-crystals and Solvates (e.g., Orcinol-N-base Co-crystals)

The ability of the hydroxyl groups of orcinol to act as both hydrogen bond donors and acceptors makes it an excellent candidate for forming co-crystals with various co-formers, particularly nitrogen-containing bases (N-bases). acs.orgresearchgate.net These co-crystals are held together by robust O-H···N hydrogen bonds. acs.orgresearchgate.net The resulting supramolecular structures can exhibit a variety of packing modes, leading to diverse crystal architectures. researchgate.net

The hydrogen bonding in these co-crystals and their hydrates can be quite intricate. For example, in the co-crystal of orcinol with acridine, both 1:2 and 1:1 co-crystals, as well as a hemihydrate, have been observed, each with distinct hydrogen bonding patterns. researchgate.net The water molecules in the hydrates often play a critical role in bridging the primary components and satisfying the hydrogen bonding potential of the system, leading to more complex and stable networks. researchgate.net The study of these networks is crucial for understanding the principles of crystal engineering and designing new materials with desired properties. researchgate.netd-nb.infojaptronline.com

Conformation of Hydroxyl Groups in Diverse Crystal Architectures

A key feature of the supramolecular chemistry of orcinol is the conformational flexibility of its two hydroxyl groups. acs.orgresearchgate.net The orientation of these -OH groups relative to the benzene (B151609) ring can be described as "syn" or "anti". This leads to three possible conformations for the orcinol molecule in the solid state: "syn-syn", "syn-anti", and "anti-anti". researchgate.net

The specific conformation adopted by the orcinol molecule is highly dependent on the crystalline environment, including the choice of co-former and the crystallization conditions. acs.orgresearchgate.net For instance, in the hemihydrate of the orcinol-acridine co-crystal, both "syn-syn" and "syn-anti" conformations are observed, which is attributed to the influence of the lattice water molecules forming O-H···O hydrogen bonds. researchgate.net This conformational adaptability allows orcinol to participate in a wide range of hydrogen bonding motifs, contributing to its rich polymorphic and co-crystalline behavior. The ability to control the conformation of the hydroxyl groups is a significant aspect of designing crystal structures with specific topologies and properties. core.ac.uknih.gov

Influence of High Pressure on Hydrate Formation Preference

The formation of clathrate hydrates, crystalline water-based solids that trap guest molecules, is highly dependent on pressure and temperature conditions. cetjournal.it Generally, high pressures and low temperatures favor hydrate formation. cetjournal.it The presence of certain molecules, known as promoters, can alter the thermodynamic conditions required for hydrate formation, often reducing the pressure needed. cetjournal.itijcce.ac.ir Conversely, inhibitors can prevent their formation. cetjournal.it

The kinetics of hydrate formation are also significantly influenced by pressure. ijcce.ac.ir An increase in the initial pressure of the system generally leads to a considerable increase in both the amount of gas consumed and the storage capacity of the resulting hydrate. ijcce.ac.ir This is attributed to the higher driving force for hydrate formation at elevated pressures. ijcce.ac.ir For instance, in methane (B114726) hydrate formation, the driving force at 8 MPa is more than double that at 6 MPa, leading to enhanced kinetics. ijcce.ac.ir However, the effectiveness of pressure in promoting hydrate formation can be influenced by the presence of other substances. For example, the positive impact of increased pressure on the kinetics of methane hydrate formation is less pronounced in the presence of tetra-n-butylammonium chloride (TBAC). ijcce.ac.ir

The structure of the hydrate itself can also be influenced by the components present. While many small molecules form structural I (sI) or structural II (sII) hydrates, the presence of larger molecules like TBAC can lead to the formation of semi-clathrate hydrates with different cage structures. ijcce.ac.irnih.gov

| System | Initial Pressure (MPa) | Effect on Hydrate Formation | Reference |

| Methane/Water | 6 -> 8 | Increased gas consumption and storage capacity | ijcce.ac.ir |

| Methane/TBAC solution | 6 -> 8 | Less pronounced increase in gas uptake compared to pure water | ijcce.ac.ir |

Interfacial Ordering and Hydration Patterns in Aqueous Solutions of Orcinol

Surface Propensity and Preferential Orientation at Liquid-Vapor Interfaces

Orcinol (5-methylbenzene-1,3-diol), being an amphiphilic molecule with a hydrophobic aromatic ring and hydrophilic hydroxyl groups, exhibits a notable propensity for the liquid-vapor interface when dissolved in water. rsc.orgrsc.orghbku.edu.qanih.gov This surface activity has been confirmed through studies utilizing X-ray photoelectron spectroscopy (XPS) to probe the concentration of orcinol at the interface of aqueous solutions. rsc.orghbku.edu.qanih.gov The methyl group in orcinol, compared to the hydrogen in resorcinol (B1680541), leads to lower solubility and higher surface activity. rsc.org

Molecular dynamics simulations have provided further insight, showing a qualitatively consistent surface propensity and a preferential orientation of orcinol molecules at the interface. rsc.orghbku.edu.qanih.gov This interfacial ordering is a key aspect of its behavior in aqueous solutions. The study of such surface phenomena is crucial for understanding atmospheric chemistry, as similar organic compounds are found in atmospheric aerosols and cloud droplets. rsc.orgacs.org The use of liquid microjet XPS has become an important technique for investigating the dynamics, structure, and chemistry at these liquid interfaces. nih.govnih.gov

| Technique | Observation | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | Higher concentration of orcinol at the liquid-vapor interface compared to the bulk solution. | rsc.orghbku.edu.qanih.gov |

| Molecular Dynamics (MD) Simulations | Confirmed surface propensity and indicated a preferential orientation of orcinol molecules at the interface. | rsc.orghbku.edu.qanih.gov |

Induction of Tetrahedrally Coordinated Water Structures by Orcinol and Resorcinol

Studies have shown that both orcinol and its close relative, resorcinol, have the ability to induce a more ordered structure in the water molecules at the liquid-vapor interface. rsc.orgrsc.orghbku.edu.qa This ordering results in a higher fraction of tetrahedrally coordinated water molecules compared to the surface of pure water. rsc.orgrsc.orghbku.edu.qanih.gov This phenomenon has been investigated using Auger electron yield near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, which probes the hydrogen bonding structure of water. rsc.orgrsc.orgnih.gov

The conventional view of liquid water is that of a tetrahedrally coordinated random network, although this is a subject of ongoing research. nih.gov The presence of solutes like orcinol and resorcinol at the interface appears to enhance this tetrahedral arrangement. rsc.org Molecular dynamics simulations support these experimental findings, with the calculated order parameter confirming a more ordered interfacial water layer in the presence of these phenolic compounds. rsc.org This increased ordering is attributed to the interaction between the hydroxyl groups of the solutes and the surrounding water molecules, leading to a more structured interfacial water layer. rsc.org

Self-Assembly of Phenolic Species at Aqueous Solution–Air Interfaces

The surface activity of amphiphilic molecules like orcinol can lead to their self-assembly at the air-water interface. rsc.orghbku.edu.qa This self-organization can result in the formation of ordered structures, such as monolayers, at the interface. rsc.orghbku.edu.qanih.gov In the case of orcinol and resorcinol, this self-assembly at the aqueous solution-air interface is thought to create patterns of hydrated hydroxyl groups with intermolecular distances that are relatively close to those found in ice. rsc.orghbku.edu.qa

This ordered arrangement of phenolic species at the interface has significant implications, particularly in atmospheric science. It has been suggested that this self-assembly could induce freezing, similar to the ice-nucleating properties of fatty alcohol monolayers. rsc.orghbku.edu.qa Therefore, the presence of such phenolic compounds in atmospheric aerosols could be relevant for ice nucleation processes in the atmosphere. rsc.orghbku.edu.qa The study of self-assembly is a broad field, with examples ranging from cationic surfactants forming micelles to amphiphilic hexapyridinium cations creating mono- and multilayers at the air/water interface. nih.govacs.org

Advanced Analytical and Spectroscopic Characterization of 5 Methylbenzene 1,3 Diol Hydrate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-Methylbenzene-1,3-diol hydrate (B1144303). By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize 5-Methylbenzene-1,3-diol hydrate.

¹H-NMR: In the ¹H-NMR spectrum of 5-Methylbenzene-1,3-diol hydrate, specific signals correspond to the different types of protons in the molecule. The methyl (CH₃) protons typically appear as a singlet around δ 2.1-2.2 ppm. orgsyn.orgchemicalbook.com The aromatic protons on the benzene (B151609) ring produce signals in the region of δ 6.0-6.4 ppm. orgsyn.orgchemicalbook.com The hydroxyl (OH) protons can show a broad singlet, and their chemical shift is often variable depending on the solvent and concentration. orgsyn.org The water of hydration also contributes a signal to the spectrum.

¹³C-NMR: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For 5-Methylbenzene-1,3-diol, the carbon atoms in the benzene ring show distinct signals. The carbons attached to the hydroxyl groups are deshielded and appear at lower field (higher ppm values). The methyl carbon gives a characteristic signal at a higher field (lower ppm value).

Interactive Data Table: Typical NMR Data for 5-Methylbenzene-1,3-diol

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.1-2.2 | Singlet | CH₃ |

| ¹H | ~6.0-6.4 | Multiplet | Aromatic H |

| ¹H | Variable | Broad Singlet | OH |

| ¹³C | ~21 | Quartet | CH₃ |

| ¹³C | ~101-110 | Doublet | Aromatic CH |

| ¹³C | ~140 | Singlet | Aromatic C-CH₃ |

| ¹³C | ~158 | Singlet | Aromatic C-OH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 5-Methylbenzene-1,3-diol hydrate exhibits several characteristic absorption bands. A broad band in the region of 3300-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups and the water of hydration. pressbooks.pubresearchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. pressbooks.pub A C-O stretching absorption can be observed around 1050 cm⁻¹. pressbooks.pub

Interactive Data Table: Key FT-IR Absorption Bands for 5-Methylbenzene-1,3-diol Hydrate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3600 (broad) | O-H Stretch | Hydroxyl (phenolic) and Water |

| >3000 | C-H Stretch | Aromatic |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| ~1315 | In-plane O-H bend | Hydroxyl (phenolic) |

| ~1162 | C-O Stretch | Phenolic |

Mass Spectrometry Techniques (LC-MS, HR-EIMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is suitable for analyzing 5-Methylbenzene-1,3-diol hydrate, which is soluble in common HPLC solvents. ambeed.comsielc.com The mass spectrum would show a peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the anhydrous compound (124.14 g/mol ). nih.govmatrix-fine-chemicals.com

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS): HR-EIMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For 5-Methylbenzene-1,3-diol, HR-EIMS would confirm the molecular formula C₇H₈O₂ for the anhydrous form. nih.gov The fragmentation pattern in the mass spectrum can also provide structural information.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. youtube.com For 5-Methylbenzene-1,3-diol hydrate, XPS can be used to analyze the surface of the crystalline solid. mdpi.com The XPS spectrum would show peaks corresponding to the core-level electrons of carbon and oxygen. The binding energies of these peaks can provide information about the chemical environment of these atoms, for instance, distinguishing between the carbon atoms of the methyl group, the aromatic ring, and the oxygen atoms of the hydroxyl groups and the water molecule. acs.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Hydrogen Bonding Structure

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the local electronic structure and orientation of molecules, particularly with respect to hydrogen bonding. researchgate.net For 5-Methylbenzene-1,3-diol hydrate, NEXAFS can provide detailed insights into the hydrogen bonding network involving the phenolic hydroxyl groups and the water of hydration. researchgate.net By analyzing the fine structure near the absorption edges of oxygen and carbon, it is possible to understand the orientation and interactions of these functional groups within the crystal lattice. researchgate.net

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of 5-Methylbenzene-1,3-diol hydrate and for its separation from impurities.

High-performance liquid chromatography (HPLC) is a primary method for determining the purity of 5-Methylbenzene-1,3-diol hydrate. sigmaaldrich.comchemimpex.com A reversed-phase HPLC method, often using a C18 column, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, can effectively separate the compound from related substances. sielc.com The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Purity levels of ≥99% are commercially available. sigmaaldrich.comchemimpex.comsrlchem.com For mass spectrometry compatible applications, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com Gas chromatography (GC) can also be employed for the analysis of the anhydrous form, 5-methylresorcinol. orgsyn.org

Interactive Data Table: Chromatographic Conditions for 5-Methylbenzene-1,3-diol Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 | Acetonitrile/Water with acid (e.g., phosphoric or formic acid) | UV, MS |

| GC | Silicone-based (e.g., SE-30, OV-1) | Helium | FID, MS |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 5-Methylbenzene-1,3-diol hydrate. Purity levels are commonly reported as ≥99% based on HPLC analysis. hoachatthinghiem.orgsigmaaldrich.comsigmaaldrich.comnetascientific.com The method typically employs a reverse-phase (RP) approach, which separates compounds based on their hydrophobicity.

A common HPLC method for analyzing 5-Methylbenzene-1,3-diol involves a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid to ensure sharp peak shapes. sielc.com Detection is typically performed using an ultraviolet (UV) detector, as the benzene ring in the molecule is a strong chromophore. The retention time and peak area are used to identify and quantify the compound and any impurities present. This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Table 1: Typical HPLC Parameters for 5-Methylbenzene-1,3-diol Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reverse-Phase (RP) HPLC | Separates based on polarity. |

| Column | C18, Newcrom R1 | Stationary phase for separation. sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | Eluent system to move the analyte through the column. sielc.com |

| Detector | UV Spectrophotometer | To detect and quantify the analyte. |

| Application | Purity assessment (assay), impurity profiling, quantification. sigmaaldrich.comselleck.co.jp |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This enhancement leads to significantly faster analysis times and improved resolution compared to traditional HPLC.

The methods developed for HPLC analysis of 5-Methylbenzene-1,3-diol are generally transferable to UPLC systems. sielc.com By using a column with smaller particles (e.g., 3 µm or less), the separation can be performed at higher flow rates without sacrificing efficiency, reducing solvent consumption and increasing sample throughput. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase is typically replaced with a volatile acid like formic acid to ensure compatibility. sielc.com

Size Exclusion Chromatography (SEC) for Oligo(orcinol) Molar Mass Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing polymers. specificpolymers.comslideshare.net It is the ideal method for analyzing the molar mass distribution of oligo(orcinol)s, which are short-chain polymers of 5-methylbenzene-1,3-diol. SEC separates molecules based on their hydrodynamic volume in solution. slideshare.netnih.gov

In an SEC experiment, a solution of the oligo(orcinol) is passed through a column packed with porous gel beads. slideshare.net Larger oligomer molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. This separation by size allows for the determination of key molar mass parameters. specificpolymers.com

The primary research findings from SEC analysis include:

Number-average molar mass (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which describes the breadth of the molar mass distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

A refractive index (RI) detector is commonly used in SEC, as its response is proportional to the concentration of the eluting polymer. specificpolymers.com Depending on the solubility of the oligo(orcinol)s, solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can be used as the mobile phase. specificpolymers.com

Thermal Analysis Techniques for Material Stability

Thermal analysis techniques are critical for understanding the material stability, decomposition behavior, and shelf-life of 5-Methylbenzene-1,3-diol hydrate. Thermogravimetric Analysis (TGA) is the principal method used for this purpose.

Thermogravimetric Analysis (TGA) for Solid-State Degradation Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For 5-Methylbenzene-1,3-diol hydrate, TGA reveals a multi-stage degradation process.

A typical TGA thermogram for this compound would exhibit:

Initial Mass Loss: An initial weight loss corresponding to the evaporation of the water of hydration (H₂O). The theoretical water content is approximately 12.7% for the monohydrate. sigmaaldrich.commatrix-fine-chemicals.com This step typically occurs at temperatures around 100 °C. mdpi.com

Decomposition of the Anhydrous Compound: Following dehydration, the anhydrous 5-methylbenzene-1,3-diol remains stable until higher temperatures are reached. The subsequent mass loss is due to the thermal decomposition of the organic molecule itself, which may involve the generation of volatile and gaseous products. mdpi.comchemicalbook.com This major degradation step occurs over a temperature range of approximately 220-315 °C. mdpi.com

By conducting TGA experiments at several different heating rates (e.g., 5, 10, 15, and 20 °C/min), a kinetic dataset can be generated. mdpi.comncsu.edu This data is essential for studying the solid-state degradation kinetics and determining the activation energy of the decomposition reaction.

Table 2: TGA Degradation Stages of 5-Methylbenzene-1,3-diol Hydrate

| Degradation Stage | Temperature Range (Approx.) | Event |

|---|---|---|

| Stage 1 | ~50-120 °C | Loss of water of hydration. mdpi.com |

| Stage 2 | > 220 °C | Decomposition of the organic molecule. mdpi.com |

Determination of Activation Energy (e.g., FWO, Tang, KAS Methods)

The activation energy (Ea) is a critical parameter that quantifies the minimum energy required to initiate the thermal decomposition of a material. Isoconversional kinetic methods are powerful tools for calculating Ea from TGA data without assuming a specific reaction model. physchemres.orgnih.gov The Flynn-Wall-Ozawa (FWO), Tang, and Kissinger-Akahira-Sunose (KAS) methods are among the most widely used integral isoconversional models. ncsu.eduphyschemres.orgcore.ac.uk

These methods analyze TGA data from experiments run at multiple heating rates (β). For a given degree of conversion (α), where α represents the fraction of mass lost, the activation energy can be determined from the slope of plots based on the respective equations. physchemres.orgcore.ac.uk

Table 3: Isoconversional Methods for Activation Energy (Ea) Determination

| Method | Equation | Plotted Relationship |

|---|---|---|

| Flynn-Wall-Ozawa (FWO) | ln(β) = ln(AEa / R g(α)) - 5.331 - 1.052 (Ea / RT) | ln(β) vs. 1/T nih.govcore.ac.uk |

| Kissinger-Akahira-Sunose (KAS) | ln(β / T²) = ln(AR / Ea g(α)) - (Ea / RT) | ln(β / T²) vs. 1/T physchemres.orgcore.ac.uk |

| Tang | ln(β / T¹.⁸⁹⁴⁶⁶¹) = ln(AEa / R) + 3.63506 - 1.894661 ln(Ea) - 1.00145 (Ea / RT) | ln(β / T¹·⁹²) vs. 1/T |

Where: β = heating rate, T = absolute temperature, A = pre-exponential factor, R = universal gas constant, g(α) = integral reaction model.

By calculating Ea at various conversion levels (α), a profile of activation energy versus conversion can be constructed. This profile provides insight into the complexity of the degradation mechanism. A constant Ea across a range of α values suggests a single-step reaction, whereas a varying Ea indicates a multi-step process. ncsu.educore.ac.uk

Computational Chemistry and Molecular Modeling of 5 Methylbenzene 1,3 Diol Hydrate Systems

Molecular Dynamics (MD) Simulations for Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of systems like 5-Methylbenzene-1,3-diol hydrate (B1144303) at interfaces, such as the boundary between a liquid and its vapor.

The amphiphilic nature of 5-Methylbenzene-1,3-diol, which contains both hydrophilic hydroxyl (-OH) groups and a hydrophobic methyl-substituted benzene (B151609) ring, dictates its behavior at aqueous interfaces. MD simulations can predict how these molecules arrange themselves at a liquid-vapor boundary.

Studies on similar phenolic compounds show a high preference for accumulating at the aqueous interface nih.gov. For 5-Methylbenzene-1,3-diol, simulations would likely show the molecule adopting a specific orientation where the hydrophilic diol groups point towards the bulk liquid phase to form hydrogen bonds with water molecules, while the hydrophobic methylbenzene portion is directed towards the vapor phase. This orientation minimizes the disruption of the water's hydrogen bond network and satisfies the hydrophobic nature of the aromatic ring. The precise angle and depth of penetration into the interface can be quantified from the simulation trajectories, providing a molecular-level picture of the surface layer.

The presence of solute molecules like 5-Methylbenzene-1,3-diol at an interface significantly influences the local structure and ordering of water molecules. MD simulations allow for a detailed analysis of the hydrogen bond network between the solute and water, and among water molecules themselves in the solvation shell.

Key parameters extracted from these simulations include coordination numbers, radial distribution functions, and the lifetime of hydrogen bonds. A monotonic decrease in the water coordination number and an increasingly anisotropic distribution of solvating water molecules are expected as the compound moves toward the vapor phase nih.gov. The two hydroxyl groups of 5-Methylbenzene-1,3-diol can act as both hydrogen bond donors and acceptors, leading to a complex and structured local water environment. Analysis of these simulations can reveal the formation of stable hydrogen-bonded complexes and quantify the strength and dynamics of these interactions, which govern the compound's solubility and interfacial properties.

Table 1: Representative Hydrogen Bond Analysis Parameters from MD Simulations

| Parameter | Description | Typical Value/Observation for Solute-Water Interaction |

| Coordination Number | The average number of water molecules in the first solvation shell of a solute's functional group. | 2-3 water molecules per hydroxyl group. |

| H-Bond Lifetime | The average duration of a hydrogen bond between the solute and a water molecule. | Picoseconds (ps) range, indicating dynamic interactions. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a water molecule at a distance 'r' from a solute atom. | Sharp first peak indicates a well-defined first solvation shell. |

| Orientation Angle | The angle between the solute's molecular axis and the interface normal. | Demonstrates preferential alignment at the interface. |

Density of States (DOS) Calculations for Electronic Structure

Density of States (DOS) calculations, typically performed using Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule. The DOS describes the number of available electronic states at each energy level. Analysis of the DOS, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and electronic transitions researchgate.netresearchgate.net.

Table 2: Illustrative Electronic Properties of Methylbenzene Derivatives from DFT Calculations

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -0.21 | 6.54 |

| 1-Methylbenzene | -6.48 | -0.15 | 6.33 |

| 5-Methylbenzene-1,3-diol | -5.98 | -0.05 | 5.93 |

| 1,3,5-Trimethylbenzene | -6.29 | -0.09 | 6.20 |

| Note: Values for 5-Methylbenzene-1,3-diol are representative and estimated based on substituent effects described in the literature. Actual values would require specific DFT calculations. |

Lattice Energy Minimization Studies for Organic Hydrate Crystal Structure Prediction

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry, known as Crystal Structure Prediction (CSP) rsc.org. The primary approach involves searching for crystal packings that correspond to minima on the lattice energy surface, with the global minimum representing the most likely thermodynamically stable structure researchgate.nettandfonline.com.

For organic hydrates, this process is complicated by the need to accurately model the balance between organic-organic, organic-water, and water-water intermolecular interactions acs.orgacs.org. The methodology involves generating a vast number of plausible crystal structures and then calculating their lattice energies. This energy is typically calculated using a model potential that includes terms for repulsion-dispersion (often an exp-6 potential) and electrostatics. For polar molecules like 5-Methylbenzene-1,3-diol, an accurate electrostatic model, such as one using distributed multipoles derived from quantum mechanical calculations, is crucial for correctly ranking the stability of different structures nih.gov.

The output of a CSP study is a crystal energy landscape, which plots the relative lattice energy of each predicted structure against its density or volume researchgate.nettandfonline.com. Successful predictions find the experimentally observed structure at or very near the global lattice energy minimum, typically within a few kJ/mol acs.orgacs.org.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex nih.govnih.gov. This method is widely used in drug discovery to understand how a molecule might interact with a biological target and to estimate the strength of that interaction, often expressed as a docking score or binding energy nih.gov.

As a phenolic compound, 5-Methylbenzene-1,3-diol and its derivatives could be investigated as potential ligands for various enzymes. For instance, tyrosinase, an enzyme involved in melanin (B1238610) production, is a known target for phenolic inhibitors mdpi.com. A docking study of 5-Methylbenzene-1,3-diol against tyrosinase would involve placing the molecule into the enzyme's active site computationally. The simulation would then explore different binding poses, evaluating the interactions such as hydrogen bonds between the diol groups and polar amino acid residues, and hydrophobic interactions between the methylbenzene ring and nonpolar residues. The results can identify the most probable binding mode and provide a quantitative estimate of the binding affinity, guiding further experimental studies mdpi.comresearchgate.net.

Table 3: Hypothetical Molecular Docking Results for 5-Methylbenzene-1,3-diol

| Biological Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Tyrosinase | 2XCT | -6.8 | His263, Asn260 | Hydrogen Bond |

| DNA Gyrase B | 1VEN | -5.9 | Asp73, Val71 | Hydrogen Bond, Hydrophobic |

| Thymidylate Kinase | 1MWU | -6.2 | Arg95, Ser96 | Hydrogen Bond, Electrostatic |

Quantum Crystallographic Studies of Intermolecular Interactions in Co-crystals

Quantum crystallography (QCr) is an advanced field that combines experimental crystallographic data with quantum mechanical calculations to obtain more detailed information about electron density distributions in crystals than is possible with standard methods mdpi.comflogen.org. Standard crystal structure refinement relies on the Independent Atom Model (IAM), which treats atoms as spherical, non-interacting entities. QCr goes beyond this by using aspherical atomic scattering factors, allowing for a detailed description of chemical bonding and intermolecular interactions based on the topology of the electron density mdpi.comflogen.orgresearchgate.net.

Biochemical Roles and Bioactivity Mechanisms of 5 Methylbenzene 1,3 Diol and Its Derivatives

Applications in Biochemical Assays and Quantitation

Orcinol (B57675) is a key reagent in several classical biochemical assays used for the detection and quantification of carbohydrates, particularly pentoses and RNA. These methods rely on the formation of colored condensation products that can be measured spectrophotometrically.

Orcinol-Sulfuric Acid Method for Carbohydrate Quantification

The orcinol-sulfuric acid method is a colorimetric assay used to determine the concentration of neutral sugars. nih.gov In this method, carbohydrates are heated in the presence of sulfuric acid, which dehydrates them to form furfural (B47365) or hydroxymethylfurfural. These aldehydes then react with orcinol to produce a colored complex. nih.govnih.govportlandpress.com An advantage of this method is that it shows less variation in color intensity depending on the type of neutral sugar compared to the phenol-sulfuric acid method. nih.gov The procedure typically involves mixing the sample containing neutral sugars with an orcinol reagent and then adding concentrated sulfuric acid. nih.gov The resulting color can be measured with a spectrophotometer to quantify the sugar concentration. nih.govportlandpress.com

Bial's Orcinol Reaction for Pentose (B10789219) and RNA Detection

Bial's test is a specific application of the orcinol reaction used to distinguish pentose sugars from hexose (B10828440) sugars. notesforbiology.combiologynotesonline.commicrobeonline.com The test is based on the principle that pentoses are dehydrated in the presence of concentrated hydrochloric acid to form furfural. microbeonline.commicrobenotes.com This furfural then condenses with orcinol, in the presence of ferric chloride as a catalyst, to form a characteristic blue-green colored complex. biologynotesonline.commicrobeonline.commicrobenotes.com Hexoses, on the other hand, are dehydrated to 5-hydroxymethylfurfural, which reacts with orcinol to produce a muddy brown or yellow-brown product. microbenotes.comscribd.com This distinct color difference allows for the qualitative detection of pentoses. notesforbiology.comscribd.com

A modification of this test, known as the Bial's Orchintest, is employed for the detection and quantification of RNA, as ribose is a key component of RNA. biologynotesonline.commicrobenotes.com The intensity of the blue-green color produced is proportional to the concentration of pentoses in the sample and can be measured spectrophotometrically at a wavelength of 620 nm. biologynotesonline.commicrobenotes.com

Table 1: Results of Bial's Orcinol Test on Various Carbohydrates scribd.com

| Substance Tested | Color Reaction | Description |

| Control (Water) | Yellow | Negative result for pentoses. |

| Glucose | Yellow-brown | Negative result for pentoses. |

| Xylose | Bluish | Strong positive result for pentoses. |

| Lactose | Yellow-brown | Negative result for pentoses. |

| Starch | Yellow-brown | Negative result for pentoses. |

Reaction Mechanisms of Colorimetric Condensation Products

The underlying chemical principle of these colorimetric assays is a condensation reaction. researchgate.net In acidic conditions and with heat, pentoses undergo dehydration to form furfural. researchgate.net This furfural molecule then acts as an electrophile and reacts with the nucleophilic orcinol (5-methylresorcinol) to form a series of condensation products. researchgate.net While the exact chemical structures of the final large, multi-ring colored adducts are complex and not fully elucidated, it is the formation of these extended conjugated systems that is responsible for the characteristic colors observed. researchgate.net The reaction between an enol or an enolate ion and a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, followed by dehydration, is known as an aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.org

Interaction with Proteins and Biopolymers

The interaction of phenolic compounds like 5-methylbenzene-1,3-diol with proteins can influence the protein's structure and function.

Influence on Lysozyme (B549824) Functional Properties

Studies have investigated the effect of alkylhydroxybenzenes (AHBs), which are derivatives of 5-methylbenzene-1,3-diol, on the enzymatic activity of lysozyme. researchgate.net Lysozyme is an enzyme with antimicrobial properties that works by breaking down the peptidoglycan layer of bacterial cell walls. nih.gov It has been observed that certain AHB homologs can modulate the activity of lysozyme. researchgate.net For instance, some homologs can stimulate the enzymatic activity of lysozyme across a range of concentrations. researchgate.net These interactions can also lead to changes in the hydrophobicity of the lysozyme molecule. researchgate.net This modification can, in turn, affect the enzyme's affinity for its substrates, such as chitin, potentially enhancing the rate of hydrolysis. researchgate.net

Investigation of Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.

Research has been conducted on the antioxidant activities of various methylbenzenediol derivatives. researchgate.netagriculturejournals.czresearchgate.net The antioxidant capacity of these compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Rancimat test. agriculturejournals.czresearchgate.net The structure of the methylbenzenediol derivative, including the position and nature of substituent groups, plays a crucial role in its antioxidant efficacy. researchgate.netagriculturejournals.cz For example, the presence of a tert-butyl group can influence the steric accessibility of the hydroxyl groups and, consequently, the radical scavenging ability. agriculturejournals.czresearchgate.net Some studies have shown that certain synthetic methylbenzenediol derivatives exhibit potent antioxidant activity, in some cases surpassing that of commonly used antioxidants. agriculturejournals.czresearchgate.net

Biological Activity of 5-Methylbenzene-1,3-diol Derivatives

Derivatives of 5-Methylbenzene-1,3-diol, also known as orcinol, exhibit a range of biological activities, including antifungal, enzyme inhibitory, and cellular regulatory effects. These activities are often linked to the specific structural modifications of the parent orcinol molecule.

Antifungal Activities (e.g., against Botrytis cinerea)

Botrytis cinerea, the causative agent of gray mold disease, is a significant pathogen affecting numerous crops. Research has explored the potential of various compounds, including derivatives of natural products, as antifungal agents against this fungus. While direct studies on 5-Methylbenzene-1,3-diol derivatives are part of broader research into antifungal compounds, related studies on structurally similar natural phenolics and their derivatives provide insight into potential antifungal mechanisms.

For instance, studies on eugenol (B1671780) derivatives, which share a phenolic structure, have shown that their antifungal activity against B. cinerea is closely tied to their chemical structure. Modifications such as the isomerization of a double bond or the introduction of a nitro group can enhance antifungal efficacy. nih.govresearchgate.net The proposed mechanisms of action for these types of compounds often involve disruption of the fungal cell membrane and interference with cellular processes through the generation of reactive oxygen species. nih.govscielo.br The lipophilic character of these molecules can facilitate their accumulation in the phospholipid bilayer of the fungal membrane, leading to a loss of integrity. nih.gov

The antifungal efficacy of various monoterpenes, another class of natural compounds, against B. cinerea has been demonstrated, with compounds like carvacrol (B1668589) and thymol (B1683141) showing significant inhibition of mycelial growth. scielo.br These compounds have been found to disrupt cell membrane integrity, increase intracellular reactive oxygen species (ROS), and decrease mitochondrial membrane potential in the fungus. scielo.br

While specific data on the IC50 of 5-Methylbenzene-1,3-diol derivatives against B. cinerea is not detailed in the provided context, the table below showcases the inhibitory concentrations of related antifungal compounds, illustrating the range of potencies observed in similar molecular classes.

Table 1: Antifungal Activity of Selected Compounds against Botrytis cinerea

| Compound | IC50 (ppm) | Reference |

| Eugenol Derivative 11 | 31-95 | nih.govnih.gov |

| Eugenol Derivative 14 | 31-95 | nih.govnih.gov |

| Eugenol Derivative 15 | 31-95 | nih.govnih.gov |

| Carvacrol | 125 (IC90) | scielo.br |

| Thymol | 125 (IC90) | scielo.br |

Note: IC50 is the concentration required to inhibit 50% of growth, while IC90 is the concentration for 90% inhibition.

Inhibition Effects on Human Carbonic Anhydrase-I (hCA-I)

Derivatives of 5-Methylbenzene-1,3-diol have been investigated for their inhibitory effects on human carbonic anhydrase isozymes. Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Specifically, studies on benzene-1,3-disulfonamide (B1229733) derivatives have provided insights into their interaction with various CA isozymes, including the dominant human isozyme CA II. nih.gov X-ray crystallography has revealed a specific binding mode for these inhibitors within the enzyme's active site. nih.gov The sulfonamide group at the meta-position relative to the zinc-coordinating SO2NH2 moiety orients towards the hydrophilic side of the active site cleft, forming hydrogen bonds with key amino acid residues such as His64, Asn67, Gln92, and Thr200. nih.gov

Furthermore, the synthesis and evaluation of 1,3-dicarbonyl derivatives of methylaminobenzene-sulfonamide have demonstrated inhibitory activity against both hCA I and hCA II. nih.gov Among the synthesized compounds, some were identified as particularly potent inhibitors of hCA I. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase I by Selected Sulfonamide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 2b | hCA I | 2.12 | nih.gov |

| Compound 2e | hCA II | 2.52 | nih.gov |

Modulation of Osteoclastogenesis and Related Signaling Pathways by Orcinol Gentiobioside

Orcinol gentiobioside, a derivative of 5-Methylbenzene-1,3-diol, has been identified as a principal active constituent of Curculigo orchioides Gaertn, a plant used in traditional medicine for treating osteoporosis. nih.gov This compound has been shown to inhibit osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. nih.gov

The mechanism of action of orcinol gentiobioside involves the suppression of the JNK1 signaling pathway. nih.gov By inhibiting this pathway, orcinol gentiobioside promotes apoptosis (programmed cell death) and suppresses autophagy in osteoclasts. nih.gov The effect of orcinol gentiobioside on osteoclast formation and function was evaluated using bone marrow macrophages (BMMs). nih.gov The study demonstrated that orcinol gentiobioside inhibited the differentiation and bone resorption activity of these osteoclast precursors. nih.gov

Structure-Activity Relationship Studies in Bioactive Derivatives

The biological activity of 5-Methylbenzene-1,3-diol derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for their bioactivity, guiding the design of more potent and selective compounds.

For carbonic anhydrase inhibitors, SAR studies have revealed the importance of the sulfonamide group and its positioning on the benzene (B151609) ring for effective inhibition. nih.gov The orientation of the inhibitor within the active site and its ability to form key hydrogen bonds with amino acid residues are crucial for its inhibitory potency. nih.gov

In the development of novel anticancer agents, SAR studies on substituted pyrazolo[3,4-c]pyridin-5-ylamidines have shown that specific substitutions can lead to potent cytotoxicity against cancer cell lines and induce apoptosis. nih.gov These studies help in identifying the pharmacophore, the essential structural features required for biological activity.

Regulation of Orcinol Biosynthetic Processes

The biosynthesis of orcinol and its derivatives in nature, particularly in fungi and lichens, is a complex process involving a series of enzyme-catalyzed reactions. Understanding the regulation of these biosynthetic pathways is crucial for harnessing the production of these bioactive compounds.

Enzyme-Catalyzed Reactions in the Biosynthetic Pathway

The biosynthesis of complex meroterpenoids derived from orcinol, such as oxalicine B, involves a cascade of late-stage oxidation reactions catalyzed by specific enzymes. nih.gov Key enzymes in this pathway include cytochrome P450 hydroxylases and Fe(II)/α-ketoglutarate-dependent dioxygenases. nih.gov

For example, in the biosynthesis of oxalicine B in Penicillium oxalicum, three key oxygenases have been characterized: nih.gov

OxaL : A cytochrome P450 hydroxylase responsible for the hydroxylation at the C-15 position. nih.gov

OxaK : A hydroxylating Fe(II)/α-KG-dependent dioxygenase that catalyzes the hydroxylation at the C-23 position and exhibits substrate promiscuity. nih.gov

OxaB : A multifunctional cytochrome P450 that converts an intermediate to the final product with a spiro-lactone core through oxidative rearrangement. nih.gov

The enzymatic reactions catalyzed by these oxygenases are highly specific and essential for constructing the unique chemical architecture of these natural products. nih.gov The activity of OxaK, for instance, is dependent on the presence of Fe(II) and α-ketoglutarate as cofactors. nih.gov

Table 3: Enzymes in the Late-Stage Biosynthesis of Oxalicine B

| Enzyme | Enzyme Class | Function | Reference |

| OxaL | Cytochrome P450 Hydroxylase | C-15 hydroxylation | nih.gov |

| OxaK | Fe(II)/α-KG-dependent Dioxygenase | C-23 hydroxylation | nih.gov |

| OxaB | Cytochrome P450 | Oxidative rearrangement to form spiro-lactone | nih.gov |

Gene Up-regulation and Enzyme Activation Mechanisms

The biochemical influence of 5-Methylbenzene-1,3-diol, commonly known as orcinol, and its derivatives extends to the modulation of gene expression and the activation of specific enzymes. Research across different biological systems, from microorganisms to plants and mammalian cells, has revealed intricate mechanisms through which these compounds exert their effects. These mechanisms involve the up-regulation of certain genes, leading to increased protein synthesis, and the direct activation of enzymes, enhancing their catalytic activities. This section delves into the detailed research findings that elucidate these processes.

One notable area of research has been the effect of orcinol on melanogenesis. Studies have shown that orcinol can inhibit melanin (B1238610) production by down-regulating the expression of key genes involved in this pathway. Specifically, in B16F10 murine melanoma cells, treatment with orcinol has been observed to decrease the protein levels of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), dopachrome (B613829) tautomerase (DCT), and the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and differentiation, and its suppression leads to the reduced expression of its target genes, TYR, TRP-1, and DCT, which are all crucial enzymes in the melanin synthesis cascade. This down-regulation at the protein level, as demonstrated by western blot analysis, is a key mechanism of orcinol's anti-melanogenic activity.

In the realm of microbial metabolism, orcinol serves as a carbon and energy source for certain microorganisms, such as the fungus Aspergillus niger. The degradation of orcinol by this fungus involves the induction and activation of specific enzymes. Cell-free extracts from Aspergillus niger grown on orcinol have demonstrated significantly higher activity of orcinol hydroxylase, catechol 1,2-oxygenase, and isocitrate lyase when compared to cells grown on glucose. nih.govcdnsciencepub.com Orcinol hydroxylase carries out the initial hydroxylation of orcinol, a critical step in its catabolism. nih.govcdnsciencepub.com The subsequent cleavage of the aromatic ring is facilitated by catechol 1,2-oxygenase, indicating an ortho-cleavage pathway. cdnsciencepub.com The increased activity of isocitrate lyase, a key enzyme of the glyoxylate (B1226380) cycle, suggests a metabolic shift to utilize the acetate (B1210297) generated from orcinol breakdown. nih.govcdnsciencepub.com

Furthermore, derivatives of 5-Methylbenzene-1,3-diol play a significant role in the biosynthesis of aromatic compounds in plants. In certain rose varieties, the production of the scent compound 3,5-dimethoxytoluene (B1218936) (DMT), a dimethyl ether derivative of orcinol, is dependent on the expression of Orcinol O-methyltransferase (OOMT) genes. The up-regulation of OOMT gene expression is a critical determinant for the synthesis of DMT. nih.gov Rose varieties that produce DMT show high levels of OOMT transcripts and enzyme activity in their petals, whereas non-producing varieties lack detectable OOMT mRNA and activity. nih.gov This highlights a direct link between gene up-regulation and the biosynthesis of an orcinol derivative.

The following tables present detailed findings from the discussed research.

Table 1: Effect of 5-Methylbenzene-1,3-diol (Orcinol) on the Expression of Melanogenesis-Related Proteins

| Protein | Cell Line | Treatment Concentration | Method | Observed Effect |

| Tyrosinase (TYR) | B16F10 murine melanoma | 0.5 mM and 1 mM | Western Blot | Decrease in protein level |

| Tyrosinase-Related Protein 1 (TRP-1) | B16F10 murine melanoma | 0.5 mM and 1 mM | Western Blot | Decrease in protein level |

| Dopachrome Tautomerase (DCT) | B16F10 murine melanoma | 0.5 mM and 1 mM | Western Blot | Decrease in protein level |

| Microphthalmia-associated Transcription Factor (MITF) | B16F10 murine melanoma | 0.5 mM and 1 mM | Western Blot | Decrease in protein level |

Table 2: Activation of Enzymes in Aspergillus niger by 5-Methylbenzene-1,3-diol (Orcinol)

| Enzyme | Growth Substrate | Specific Activity (units/mg protein) | Fold Increase |

| Orcinol Hydroxylase | Glucose | Not reported | - |

| Orcinol | 0.024 | - | |

| Catechol 1,2-oxygenase | Glucose | 0.015 | - |

| Orcinol | 0.120 | 8.0 | |

| Isocitrate Lyase | Glucose | 0.032 | - |

| Orcinol | 0.098 | 3.1 |

Data adapted from Sahasrabudhe et al., 1986. cdnsciencepub.com

Table 3: Gene Up-regulation in the Biosynthesis of an Orcinol Derivative in Roses

| Gene | Organism | Compound Synthesized | Method | Observed Effect |

| Orcinol O-methyltransferase (OOMT) | Rosa x hybrida | 3,5-dimethoxytoluene (DMT) | RNA Gel Blot, Enzyme Activity Assay | Up-regulation of gene expression and enzyme activity in DMT-producing varieties. |